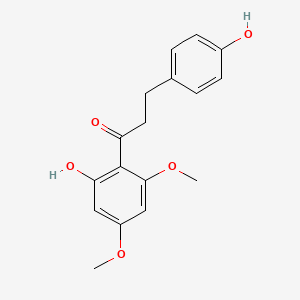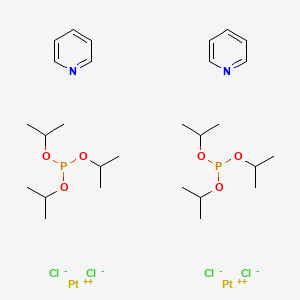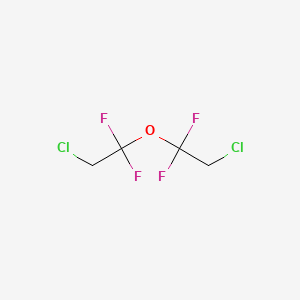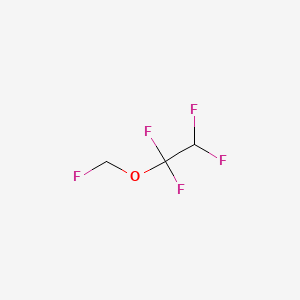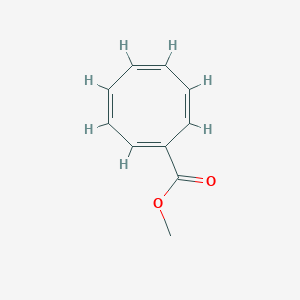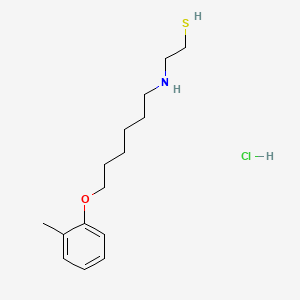
1-Undecanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecanesulfonic acid is an organic compound with the molecular formula C11H24O3S. It is a member of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO3H) attached to an undecane chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
1-Undecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of undecane with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
1-Undecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The hydrogen atom in the sulfonic acid group can be substituted with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Undecanesulfonic acid has a wide range of scientific research applications:
Biology: The compound is utilized in studies involving cell membrane interactions and protein folding.
Industry: This compound is employed in the production of detergents, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Undecanesulfonic acid involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The sulfonic acid group can form strong ionic bonds with positively charged molecules, while the hydrophobic undecane chain can interact with lipid membranes and hydrophobic regions of proteins. These interactions can influence the stability and function of biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Undecanesulfonic acid can be compared with other sulfonic acids, such as:
Methanesulfonic acid (CH3SO3H): A simpler sulfonic acid with a shorter chain.
Dodecanesulfonic acid (C12H25SO3H): A similar compound with a longer alkyl chain.
Hexadecanesulfonic acid (C16H33SO3H): Another sulfonic acid with an even longer chain.
Compared to these compounds, this compound offers a balance between hydrophobicity and solubility, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
45164-10-1 |
|---|---|
Molekularformel |
C11H24O3S |
Molekulargewicht |
236.37 g/mol |
IUPAC-Name |
undecane-1-sulfonic acid |
InChI |
InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
SJEYEFOHSMBQIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


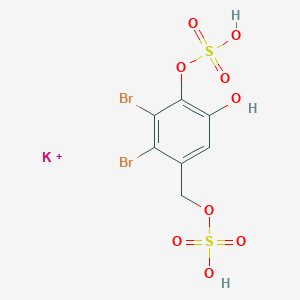
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

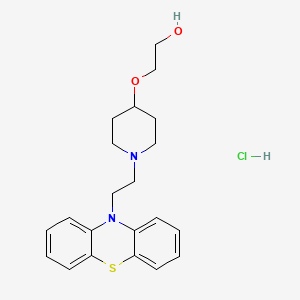

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

